Balanophonin COX-2 IC50 vs. In-Class Phenylpropanoids
Balanophonin exhibits distinct and intermediate COX-2 inhibitory potency compared to co-isolated phenylpropanoids from S. obvallata. In a direct head-to-head in vitro COX-2 inhibition assay, Balanophonin had an IC50 of 12.1 ± 0.9 µM, which is 3.3-fold less potent than pinoresinol (IC50 = 3.6 ± 0.3 µM) but 1.9-fold more potent than syringaresinol (IC50 = 23.1 ± 1.8 µM) and 3.0-fold more potent than isolariciresinol (IC50 = 36.4 ± 2.6 µM) [1]. These quantitative differences validate the need to source the specific compound for structure-activity relationship (SAR) studies on COX-2.
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 12.1 ± 0.9 µM |
| Comparator Or Baseline | Pinoresinol: 3.6 ± 0.3 µM; Syringaresinol: 23.1 ± 1.8 µM; Isolariciresinol: 36.4 ± 2.6 µM |
| Quantified Difference | Balanophonin is 3.3-fold less potent than pinoresinol, but 1.9-fold and 3.0-fold more potent than syringaresinol and isolariciresinol, respectively. |
| Conditions | In vitro COX-2 inhibition assay. |
Why This Matters
This data proves that generic substitution among phenylpropanoids in COX-2 assays is not equivalent, and Balanophonin offers a specific intermediate potency profile for dose-response studies.
- [1] Wang W, et al. Bioactivity-guided isolation of cyclooxygenase-2 inhibitors from Saussurea obvallata (DC.) Edgew. Using affinity solid phase extraction assay. J Ethnopharmacol. 2022. View Source
